molecular formula C7H7N3 B3077981 1-Methyl-1H-pyrazolo[4,3-B]pyridine CAS No. 1049730-78-0

1-Methyl-1H-pyrazolo[4,3-B]pyridine

Cat. No. B3077981
CAS RN: 1049730-78-0
M. Wt: 133.15 g/mol
InChI Key: MAJMPAMZRGVCDH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound . It is part of a group of compounds known as pyrazolopyridines, which present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyridines have been described .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-B]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The methods have their advantages and drawbacks .

Scientific Research Applications

Synthesis and Biomedical Applications

1-Methyl-1H-pyrazolo[4,3-b]pyridine belongs to the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines. These compounds, including their 1H and 2H isomers, have been extensively researched, with over 300,000 described variants. They are synthesized using methods starting from either a preformed pyrazole or pyridine. The biomedical applications of these compounds are significant, highlighting their relevance in scientific research (Donaire-Arias et al., 2022).

Optical and Electronic Properties

Research on derivatives of pyrazolo[4,3-b]pyridine, such as the study of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups, demonstrates their potential in electronic applications. These derivatives have been utilized in creating devices that show photovoltaic properties, indicating the use of these compounds in the development of electronic and optical materials (El-Menyawy, Zedan, & Nawar, 2019).

Ultrasound-Promoted Synthesis

The ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines highlights a novel approach in chemical synthesis. This method is notable for its rapidity and high yields, indicating a valuable technique for efficient compound synthesis in the field of heterocyclic chemistry (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Catalyzed Microwave-Assisted Synthesis

Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 demonstrates the potential for rapid and efficient chemical synthesis. This process has proven useful in creating new heterocyclic compounds with good to excellent yields, furthering the scope of pyrazolo[3,4-b]pyridine in chemical synthesis (Polo et al., 2017).

Safety and Hazards

1-Methyl-1H-pyrazolo[4,3-B]pyridine is classified as Acute Tox. 3 Oral and is considered a combustible, acute toxic Cat.3 / toxic compound causing chronic effects .

properties

IUPAC Name

1-methylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-7-3-2-4-8-6(7)5-9-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJMPAMZRGVCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719352
Record name 1-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049730-78-0
Record name 1-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-[1-(3-Bromo-pyridin-2-yl)-methylidene]-N′-methyl-hydrazine (5.7 g, 26.63 mmol), copper (I) iodide (507 mg, 2.66 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine (76 mg, 0.533 mmol) and potassium carbonate (7.36 g, 53.25 mmol) are suspended in 1-methyl-2-pyrrolidinone (20 mL) and heated at 120° C. for 3 h. The mixture is diluted with saturated ammonium chloride solution and ethyl acetate. The resulting emulsion is filtered, the phases separated and the organic phase washed with brine, dried and volatiles evaporated under reduced pressure. The residue is redissolved in ethyl ether, washed with brine and the solvent removed. The residue is purified by flash chromatography (0-60% EtOAc in cyclohexane) to give 1-methyl-1H-pyrazolo[4,3-b]pyridine (580 mg, content 85%, 14%)
Name
N-[1-(3-Bromo-pyridin-2-yl)-methylidene]-N′-methyl-hydrazine
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step Two
Quantity
7.36 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
507 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

In analogy to GP 4b, 3-amino-5-tert-butylisoxazole (88.45 mg, 0.63 mmol, 1.23 eq.) was treated with triphosgene (59.44 mg, 0.2 mmol, 0.4 eq.) and Intermediate 3.1 (200 mg, 0.5 mmol, 1 eq.) in 10 mL acetonitril. The crude urea was subsequently cyclized with 48 μL methylhydrazine (0.91 mmol, 1.8 eq.) in 10 mL 1-PrOH to yield 80 mg of the N1-methyl-pyrazolopyridine (0.15 mmol, 30% yield over 2 steps).
[Compound]
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88.45 mg
Type
reactant
Reaction Step One
Quantity
59.44 mg
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 3.1
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
48 μL
Type
reactant
Reaction Step Three
[Compound]
Name
1-PrOH
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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